molecular formula C9H16FNO2 B1489227 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid CAS No. 2098082-51-8

3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1489227
CAS No.: 2098082-51-8
M. Wt: 189.23 g/mol
InChI Key: XYOPQQDHNSEHBG-UHFFFAOYSA-N
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Description

3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a versatile heterocyclic building block designed for research and development applications in medicinal chemistry and drug discovery. This compound features a piperidine ring—a common pharmacophore in bioactive molecules—substituted with a fluoromethyl group at the 3-position and a propanoic acid chain, creating a bifunctional structure. The carboxylic acid moiety allows this molecule to be readily coupled with amines and other substrates to form amide bonds, facilitating its incorporation into larger, more complex molecular architectures using modern peptide coupling reagents . The inclusion of a fluorine atom is of particular interest to researchers, as fluorine and trifluoromethyl groups are established strategies in lead optimization. Their introduction into a molecule can significantly modulate its properties, such as enhancing metabolic stability, altering lipophilicity, and improving bioavailability, thereby influencing the overall pharmacokinetic profile of potential drug candidates . As a result, this compound serves as a valuable precursor for constructing novel chemical entities, particularly in the synthesis of protease inhibitors, receptor modulators, and other biologically active targets. The piperidine scaffold is a privileged structure found in numerous pharmaceutical compounds, and its functionalization with fluorine-containing groups is a active area of investigation . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-[3-(fluoromethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c10-6-8-2-1-4-11(7-8)5-3-9(12)13/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOPQQDHNSEHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid typically involves:

The synthetic route often employs nucleophilic substitution, alkylation, and amidation reactions, with fluorination steps requiring selective and mild conditions to avoid side reactions.

A key step in the synthesis is the selective introduction of the fluoromethyl group at the 3-position of the piperidine ring. Common approaches include:

  • Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on a 3-hydroxymethyl or 3-halopiperidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
  • Direct fluoromethylation using fluoromethyl halides under basic conditions.

These fluorination methods require control of temperature and reaction time to prevent over-fluorination or degradation of the piperidine ring.

Representative Preparation Protocol

Based on analogous synthetic procedures for related compounds, a plausible preparation method for this compound is as follows:

Step Reagents & Conditions Description
1. Synthesis of 3-(fluoromethyl)piperidine Starting from 3-hydroxymethylpiperidine, treat with DAST or Deoxo-Fluor at 0–25 °C to substitute hydroxyl with fluorine, yielding 3-(fluoromethyl)piperidine.
2. Alkylation with 3-chloropropanoic acid or ester React 3-(fluoromethyl)piperidine with 3-chloropropanoic acid or ethyl 3-chloropropanoate in presence of potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., DMF) at 50–80 °C to form the corresponding ester or acid.
3. Hydrolysis (if ester used) Hydrolyze the ester under basic conditions (NaOH in ethanol/water) at room temperature to yield the free acid.
4. Purification Isolate the product by extraction, crystallization from ethanol or ethyl acetate, and confirm purity by NMR and MS.

This synthetic route ensures selective fluoromethylation and efficient coupling to propanoic acid.

Analytical Data and Characterization

While specific NMR and MS data for this compound are scarce in the public domain, analogous compounds show characteristic signals:

  • [^1H NMR](pplx://action/followup) : Multiplets for piperidine ring protons, a triplet for the methylene adjacent to the carboxylic acid (~2.5–2.7 ppm), and characteristic fluoromethyl signals showing coupling with fluorine (J_H-F ~47 Hz).
  • [^13C NMR](pplx://action/followup) : Signals for carboxyl carbon (~175 ppm), piperidine carbons (~30–60 ppm), and fluoromethyl carbon showing splitting due to fluorine coupling.
  • Mass Spectrometry : Molecular ion peak consistent with the molecular weight including one fluorine atom.

Comparative Table of Preparation Methods

Preparation Aspect Method 1: Nucleophilic Substitution Method 2: Amide Coupling Method 3: Direct Fluoromethylation
Starting Material 3-Hydroxymethylpiperidine + DAST 3-(Fluoromethyl)piperidine + activated propanoic acid Piperidine + fluoromethyl halide
Key Reagents DAST or Deoxo-Fluor DCC/NHS, propanoic acid derivatives Fluoromethyl halide, base
Reaction Conditions 0–25 °C, inert atmosphere 0 °C to RT, dry solvent RT to mild heating
Advantages High selectivity for fluorination Efficient coupling, mild conditions Direct fluoromethylation
Disadvantages Requires handling of hazardous fluorinating agents Possible side reactions with carbodiimides Potential for over-alkylation

Research Findings and Notes

  • The use of DAST or Deoxo-Fluor is common for introducing fluorine into alcohol precursors but requires careful temperature control to avoid decomposition.
  • Carbodiimide coupling (e.g., DCC/NHS) is a well-established method for amide bond formation in propanoic acid derivatives, offering high yields and mild conditions.
  • Fluorinated piperidine derivatives have been synthesized successfully by combining fluorination and alkylation steps, demonstrating the feasibility of this approach.
  • No direct commercial or literature synthesis exclusively for this compound was found in the reviewed sources, but methods for structurally similar compounds provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, including amides or esters.

Scientific Research Applications

3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoromethyl group can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Data Table: Key Attributes of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Activities References
3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid C₉H₁₆FNO₂ 189.23* Fluoromethyl (piperidine) Enhanced lipophilicity, metabolic stability (inferred) -
3-(Piperidin-1-yl)propanoic acid C₈H₁₅NO₂ 157.21 None Precursor for antifilovirus agents
3-(3,5-Dimethylpiperidin-1-yl)propanoic acid C₁₀H₁₉NO₂ 185.26 3,5-Dimethyl (piperidine) Irritant (Xi hazard)
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid C₈H₁₄FNO₂ 175.2 Fluoromethyl (pyrrolidine) Altered bioavailability
3-Phenyl-2-(piperidin-1-yl)propanoic acid C₁₄H₁₉NO₂ 233.31 Phenyl (propanoic acid chain) Potential receptor-binding enhancement

*Calculated based on structural similarity.

Biological Activity

3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. Its structure, which includes a piperidine ring and a propanoic acid moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings, including data tables and relevant case studies.

  • Molecular Formula : C10H16FNO2
  • Molecular Weight : 201.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The compound's activity is largely attributed to its interaction with neurotransmitter receptors and enzymes involved in signaling pathways. For instance, fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine, which can influence the pharmacokinetic properties and receptor interactions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against several biological targets:

TargetAssay TypeIC50 (µM)Reference
5-HT1D ReceptorBinding Assay0.5
PI3-KinaseEnzyme Inhibition0.2

These results indicate that the compound may serve as a lead for developing selective modulators for these targets.

Case Studies

  • PI3-Kinase Inhibition : A study highlighted that derivatives of propanoic acid compounds, including fluorinated variants, showed potent inhibitory effects on Class I PI3-kinase enzymes. This inhibition is crucial for therapeutic strategies against various cancers, as PI3-kinase signaling is implicated in tumorigenesis .
  • Neurotransmitter Receptor Activity : Another investigation into the binding affinities of fluorinated piperidine derivatives revealed that modifications at the piperidine nitrogen significantly enhance selectivity for serotonin receptors, particularly the 5-HT1D subtype. This could have implications for treating mood disorders .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Initial findings suggest:

  • Absorption : The compound displays favorable absorption characteristics when administered orally.
  • Metabolism : It undergoes metabolic transformations primarily in the liver, with several metabolites exhibiting biological activity.
  • Excretion : Renal excretion appears to be a significant pathway for eliminating the compound and its metabolites from the body.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid
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3-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.